2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains an imidazo[1,2-b]pyridazin-6-yl moiety . It is available for purchase from certain chemical suppliers.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The imidazo[1,2-b]pyridazine moiety is a privileged drug moiety found in many approved and experimental drugs . Substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .Chemical Reactions Analysis
The compound is likely to participate in reactions similar to those of other imidazo[1,2-b]pyridazine derivatives . These compounds have been shown to inhibit TAK1 at nanomolar concentrations .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry Applications
Imidazo[1,2-a]pyridines and related structures have been synthesized and studied for their potential as anticancer agents. The synthesis processes for these compounds, including imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, have been developed to explore their antitumor activities, with some demonstrating significant activity in biological studies (Temple et al., 1987). Moreover, the imidazo[1,2-a]pyridine scaffold has been identified as a "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry, including activities as anticancer, antimycobacterial, antileishmanial, and anticonvulsant agents, among others. This highlights the scaffold's potential in the development of new therapeutic agents (Deep et al., 2016).
Pharmacological Properties
Imidazo[1,2-a]pyridines have been the subject of extensive research due to their diverse pharmacological properties. Recent studies have elaborated on the understanding of these compounds as enzyme inhibitors, receptor ligands, and anti-infectious agents, showcasing their versatility and potential in drug development (Enguehard-Gueiffier & Gueiffier, 2007). This diverse pharmacological profile underscores the potential of compounds like 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one in scientific research applications, especially in the exploration of new therapeutic avenues.
Crystal Structure and Anticholinesterase Activity
The structural analysis and pharmacological evaluation of imidazo[1,2-a]pyridine-based compounds have provided insights into their potential as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets for the treatment of conditions such as Alzheimer's disease. Crystallographic studies and anticholinesterase potential evaluations of these compounds have revealed their efficacy and selectivity, further highlighting the importance of structural modifications in enhancing biological activity (Kwong et al., 2019).
Wirkmechanismus
Target of Action
The primary target of the compound 2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one is the transforming growth factor-β activated kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis .
Mode of Action
The compound this compound interacts with TAK1 by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety that binds to the hinge region of kinases . The substitutions at positions 2, 3, 6, 7, and 8 of the compound dictate kinase selectivity and potency .
Biochemical Pathways
The compound this compound affects the TAK1 pathway . TAK1 is upregulated and overexpressed in multiple myeloma (MM), and various extracellular signals trigger TAK1 activation, including cytokines, growth factors, and Toll-like receptor ligands . The inhibition of TAK1 by the compound can lead to the suppression of these signals, thereby affecting the downstream effects of the TAK1 pathway .
Pharmacokinetics
The compound’s ability to inhibit tak1 at nanomolar concentrations suggests that it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound this compound inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM . It also inhibits the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM . These results suggest that the compound has potent anti-multiple myeloma activities.
Eigenschaften
IUPAC Name |
2-[(1-imidazo[1,2-b]pyridazin-6-ylazetidin-3-yl)methyl]-6-pyridin-3-ylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O/c27-19-6-3-16(15-2-1-7-20-10-15)22-26(19)13-14-11-24(12-14)18-5-4-17-21-8-9-25(17)23-18/h1-10,14H,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTJFTTWYQNXMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NN3C=CN=C3C=C2)CN4C(=O)C=CC(=N4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.